molecular formula C8H15ClO B8684052 3-Methyl-2-propan-2-ylbutanoyl chloride

3-Methyl-2-propan-2-ylbutanoyl chloride

Cat. No.: B8684052
M. Wt: 162.66 g/mol
InChI Key: RYQCKXJIWPFZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-propan-2-ylbutanoyl chloride is an organic compound with the chemical formula C8H15ClO. It is a colorless to slightly yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity, particularly in the formation of other chemical compounds through substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-propan-2-ylbutanoyl chloride can be synthesized through the reaction of 2-isopropylisovaleric acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which replaces the hydroxyl group (-OH) of the carboxylic acid with a chlorine atom, forming the acyl chloride. The reaction conditions usually include:

    Temperature: Reflux conditions (around 60-80°C)

    Solvent: Often performed in the absence of a solvent, but sometimes an inert solvent like dichloromethane is used

    Catalyst: No catalyst is typically required for this reaction

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves:

    Reactants: 2-isopropylisovaleric acid and thionyl chloride

    Reaction Vessel: Large-scale reactors with temperature control

    Purification: The product is purified through distillation to remove any unreacted thionyl chloride and by-products

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-propan-2-ylbutanoyl chloride primarily undergoes substitution reactions due to the presence of the reactive acyl chloride group. Some common reactions include:

    Nucleophilic Substitution: Reacts with nucleophiles like amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids

    Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4)

    Hydrolysis: Reacts with water to form 2-isopropylisovaleric acid and hydrochloric acid

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, water

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Carboxylic Acids: Formed by hydrolysis

Scientific Research Applications

3-Methyl-2-propan-2-ylbutanoyl chloride has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds

    Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active ingredients

    Agrochemicals: Employed in the production of agrochemical compounds

    Material Science: Used in the preparation of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 3-Methyl-2-propan-2-ylbutanoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved include:

    Nucleophilic Attack: The chlorine atom is replaced by a nucleophile, forming a new bond

    Intermediate Formation: The reaction often proceeds through the formation of a tetrahedral intermediate

    Product Formation: The intermediate collapses to form the final product, releasing hydrochloric acid as a by-product

Comparison with Similar Compounds

3-Methyl-2-propan-2-ylbutanoyl chloride can be compared with other acyl chlorides, such as:

    Acetyl Chloride (CH3COCl): A simpler acyl chloride with similar reactivity but different applications

    Benzoyl Chloride (C6H5COCl): An aromatic acyl chloride used in the synthesis of aromatic compounds

    Isobutyryl Chloride (C4H7ClO): Similar in structure but with a different alkyl group

Uniqueness

This compound is unique due to its branched alkyl chain, which can influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

3-methyl-2-propan-2-ylbutanoyl chloride

InChI

InChI=1S/C8H15ClO/c1-5(2)7(6(3)4)8(9)10/h5-7H,1-4H3

InChI Key

RYQCKXJIWPFZNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)C(=O)Cl

Origin of Product

United States

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